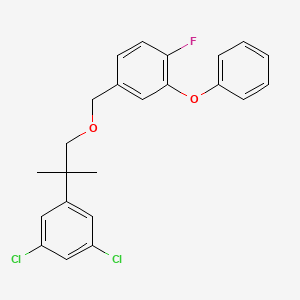
Benzene, 4-((2-(3,5-dichlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 4-((2-(3,5-dichlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- is a complex organic compound with a unique structure It consists of a benzene ring substituted with various functional groups, including dichlorophenyl, methylpropoxy, fluoro, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-((2-(3,5-dichlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- typically involves multiple steps, starting from simpler benzene derivatives. The process may include electrophilic aromatic substitution reactions, where the benzene ring is functionalized with different substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-((2-(3,5-dichlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine (Br2), iron(III) bromide (FeBr3), nitric acid (HNO3), sulfuric acid (H2SO4), and aluminum chloride (AlCl3). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination of the benzene ring can lead to the formation of brominated derivatives, while nitration can introduce nitro groups into the compound .
Scientific Research Applications
Benzene, 4-((2-(3,5-dichlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to its biological activity and interactions with biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 4-((2-(3,5-dichlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzene derivatives with different substituents, such as:
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
Benzene, 4-((2-(3,5-dichlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
83493-32-7 |
|---|---|
Molecular Formula |
C23H21Cl2FO2 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
1,3-dichloro-5-[1-[(4-fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl]benzene |
InChI |
InChI=1S/C23H21Cl2FO2/c1-23(2,17-11-18(24)13-19(25)12-17)15-27-14-16-8-9-21(26)22(10-16)28-20-6-4-3-5-7-20/h3-13H,14-15H2,1-2H3 |
InChI Key |
OFGHWCFOBHLWNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















